Cas no 4030-45-9 (2-(3-methylphenyl)sulfanylethanol)
2-(3-methylphenyl)sulfanylethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-methylphenyl)sulfanylethanol
- 2-m-Tolylthio-ethanol
- AM100782
- 2-m-Tolylsulfanyl-ethanol
- AC1MC1QL
- 2-(3-methylphenylthio)ethan-1-ol
- KB-25635
- 3-METHYLPHENYLTHIOETHANOL
- 2-[(3-methylphenyl)sulfanyl]ethan-1-ol
- 3-methylphenylthioethanol, AldrichCPR
- 4030-45-9
- AKOS010494646
- 2-(m-Tolylthio)ethanol
- DTXSID60374991
- SB84265
- FS-1604
-
- MDL: MFCD03789210
- Inchi: 1S/C9H12OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3
- InChI Key: XSSMQZPIQCALIN-UHFFFAOYSA-N
- SMILES: S(CCO)C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 168.06100
- Monoisotopic Mass: 168.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 45.5Ų
Experimental Properties
- Boiling Point: 111-113°C/0.1mm
- PSA: 45.53000
- LogP: 2.07940
2-(3-methylphenyl)sulfanylethanol Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(3-methylphenyl)sulfanylethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019400-5g |
3-Methylphenylthioethanol |
4030-45-9 | 98% | 5g |
£155.00 | 2022-03-01 | |
| Fluorochem | 019400-25g |
3-Methylphenylthioethanol |
4030-45-9 | 98% | 25g |
£465.00 | 2022-03-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-322594-5 g |
3-Methylphenylthioethanol, |
4030-45-9 | 5g |
¥1,459.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-322594-5g |
3-Methylphenylthioethanol, |
4030-45-9 | 5g |
¥1459.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771541-5g |
2-(m-Tolylthio)ethanol |
4030-45-9 | 98% | 5g |
¥7246.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771541-25g |
2-(m-Tolylthio)ethanol |
4030-45-9 | 98% | 25g |
¥20290.00 | 2024-05-15 | |
| 1PlusChem | 1P00C12F-250mg |
3-Methylphenylthioethanol |
4030-45-9 | 98% | 250mg |
$20.00 | 2025-02-25 | |
| 1PlusChem | 1P00C12F-1g |
3-Methylphenylthioethanol |
4030-45-9 | 98% | 1g |
$42.00 | 2025-02-25 | |
| 1PlusChem | 1P00C12F-5g |
3-Methylphenylthioethanol |
4030-45-9 | 98% | 5g |
$172.00 | 2025-02-25 | |
| 1PlusChem | 1P00C12F-25g |
3-Methylphenylthioethanol |
4030-45-9 | 98% | 25g |
$780.00 | 2025-02-25 |
2-(3-methylphenyl)sulfanylethanol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-(3-methylphenyl)sulfanylethanol
Recent Advances in the Study of 2-(3-methylphenyl)sulfanylethanol (CAS: 4030-45-9) in Chemical Biology and Pharmaceutical Research
2-(3-methylphenyl)sulfanylethanol (CAS: 4030-45-9) is a sulfur-containing aromatic alcohol that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. The growing interest in this molecule is driven by its versatility as a building block in medicinal chemistry and its promising pharmacological properties.
Recent studies have focused on the synthesis and optimization of 2-(3-methylphenyl)sulfanylethanol, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method for the efficient synthesis of this compound, achieving a yield of over 85% under mild reaction conditions. The study highlighted the importance of optimizing reaction parameters such as temperature, solvent choice, and catalyst loading to enhance the scalability of the process for industrial applications.
In the realm of biological activity, 2-(3-methylphenyl)sulfanylethanol has demonstrated notable anti-inflammatory and antioxidant properties. A preclinical study published in Bioorganic & Medicinal Chemistry Letters in 2024 revealed that this compound effectively inhibits the production of pro-inflammatory cytokines in macrophage cells, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs. Additionally, its antioxidant activity was found to be comparable to that of established antioxidants like ascorbic acid, further underscoring its therapeutic potential.
The pharmacological mechanisms underlying the biological effects of 2-(3-methylphenyl)sulfanylethanol are also being elucidated. Research conducted at the University of Cambridge in 2023 identified the compound's ability to modulate key signaling pathways, including the NF-κB and Nrf2 pathways, which are critical in inflammation and oxidative stress responses. These findings provide a molecular basis for the observed anti-inflammatory and antioxidant effects and open new avenues for targeted drug design.
Beyond its therapeutic potential, 2-(3-methylphenyl)sulfanylethanol has also been explored for its applications in chemical biology. A recent study in ACS Chemical Biology demonstrated its utility as a versatile probe for studying protein-sulfur interactions. The compound's sulfur moiety enables it to form stable covalent bonds with cysteine residues in proteins, making it a valuable tool for protein labeling and functional studies. This application is particularly relevant in the context of drug discovery, where understanding protein-ligand interactions is crucial.
Despite these promising developments, challenges remain in the clinical translation of 2-(3-methylphenyl)sulfanylethanol. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Ongoing studies are focusing on structural modifications to enhance its pharmacokinetic properties while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutic agents.
In conclusion, 2-(3-methylphenyl)sulfanylethanol (CAS: 4030-45-9) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse biological activities, coupled with its synthetic accessibility, make it a promising candidate for further investigation. As research continues to uncover its mechanisms of action and optimize its properties, this compound holds significant potential for contributing to the development of novel therapeutics and chemical tools.
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